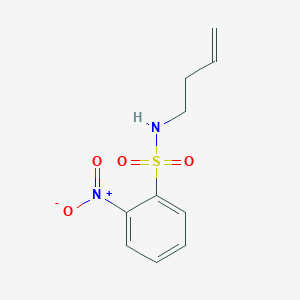

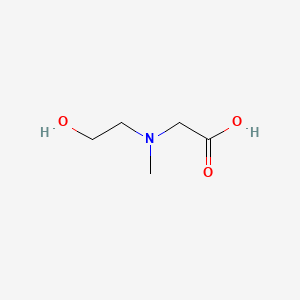

N-(2-hydroxyethyl)-N-methylglycine

Vue d'ensemble

Description

N-(2-hydroxyethyl)-N-methylglycine, also known as sarcosine, is a naturally occurring amino acid that is found in many foods and is also produced in the human body. It is an important component of the human diet and is used in a variety of biochemical processes. Sarcosine has been studied for its potential therapeutic effects in a variety of clinical settings, including cancer, depression, and other neurological disorders.

Applications De Recherche Scientifique

Flotation Performance Enhancer

N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (LPDC), a derivative of N-(2-hydroxyethyl)-N-methylglycine, has been synthesized and introduced as a collector for the reverse cationic flotation separation of apatite from quartz . The adsorption mechanisms between LPDC and two mineral surfaces were investigated, and it was found that LPDC exhibited excellent flotation performance .

CO2 Capture

The cyclic diamine N-(2-Hydroxyethyl) piperazine (HEPZ), another derivative of N-(2-hydroxyethyl)-N-methylglycine, has been studied for its potential in capturing CO2 . It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential replacement for PZ as an activator added in the mixed amine system to capture CO2 .

Synthesis of Heterocyclic Compounds

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, a compound with a structure similar to N-(2-hydroxyethyl)-N-methylglycine, finds extensive applications in scientific research . As a reagent, it plays a role in the synthesis of heterocyclic compounds .

Mécanisme D'action

Mode of Action

It is suggested that it may act as a plasticizer and swelling agent, forming hydrogen bond interactions with other compounds . This interaction could potentially alter the properties of the target, leading to changes in its function .

Biochemical Pathways

It has been suggested that it may have a role in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts

Pharmacokinetics

Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0-8 h collection interval) .

Result of Action

It has been suggested that it may have anti-inflammatory effects

Action Environment

The action environment of N-(2-hydroxyethyl)-N-methylglycine is likely to be influenced by a variety of factors. For example, it has been suggested that it can act as a plasticizer and swelling agent, which could potentially be influenced by environmental conditions such as temperature and humidity

Propriétés

IUPAC Name |

2-[2-hydroxyethyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2-3-7)4-5(8)9/h7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYWPPQQCQRHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466030 | |

| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-N-methylglycine | |

CAS RN |

26294-19-9 | |

| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

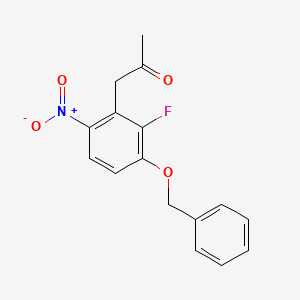

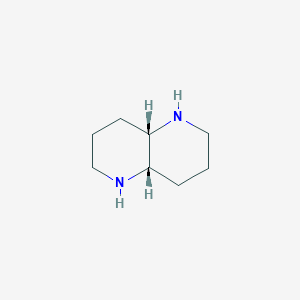

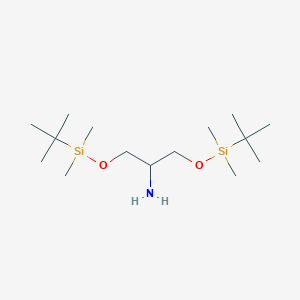

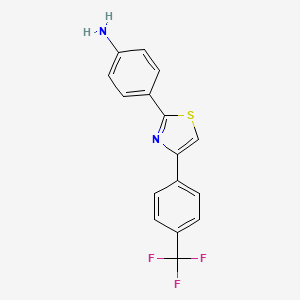

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-(2-hydroxyethyl)-N-methylglycine interact with copper(II), and what is the resulting structure?

A1: N-(2-hydroxyethyl)-N-methylglycine acts as a tridentate ligand, meaning it binds to the copper(II) ion through three donor atoms. Specifically, it coordinates through the nitrogen atom, the deprotonated oxygen atom of the carboxylate group, and the oxygen atom of the hydroxyl group. This forms two distorted five-membered rings around the copper(II) ion. The overall complex, bis[N-(2-hydroxyethyl)-N-methylglycinato]copper(II), adopts a distorted octahedral geometry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

![Ethanone, 1-[4-(butylthio)phenyl]-](/img/structure/B1312794.png)